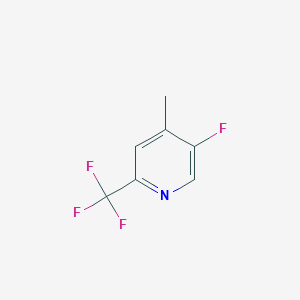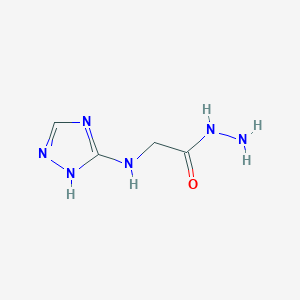![molecular formula C38H27N B13105560 9-phenyl-3-[(E)-2-[4-(4-phenylphenyl)phenyl]ethenyl]carbazole](/img/structure/B13105560.png)
9-phenyl-3-[(E)-2-[4-(4-phenylphenyl)phenyl]ethenyl]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-phenyl-3-[(E)-2-[4-(4-phenylphenyl)phenyl]ethenyl]carbazole is a complex organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their photochemical and thermal stability, as well as their good hole-transport ability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-phenyl-3-[(E)-2-[4-(4-phenylphenyl)phenyl]ethenyl]carbazole typically involves a multi-step process. One common method includes the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through the cyclization of biphenylamine derivatives under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated carbazole derivative in the presence of a palladium catalyst.
Vinylation: The vinyl group is introduced through a Heck reaction, where a halogenated carbazole derivative reacts with a styrene derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced carbazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, using reagents such as halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated carbazole derivatives.
Scientific Research Applications
9-phenyl-3-[(E)-2-[4-(4-phenylphenyl)phenyl]ethenyl]carbazole has several applications in scientific research:
Organic Electronics: Used as a hole-transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Optoelectronics: Employed in the development of electroluminescent devices due to its strong fluorescence and stability.
Photovoltaics: Utilized in the fabrication of solar cells for efficient light absorption and charge transport.
Sensors: Applied in the creation of chemical sensors due to its sensitivity to various analytes.
Mechanism of Action
The mechanism of action of 9-phenyl-3-[(E)-2-[4-(4-phenylphenyl)phenyl]ethenyl]carbazole involves its ability to transport holes (positive charge carriers) efficiently. The extended conjugation in the molecule allows for effective delocalization of electrons, facilitating charge transport. This property is crucial in its applications in OLEDs and OPVs, where efficient charge transport is necessary for device performance.
Comparison with Similar Compounds
Similar Compounds
9-phenylcarbazole: Lacks the extended conjugation present in 9-phenyl-3-[(E)-2-[4-(4-phenylphenyl)phenyl]ethenyl]carbazole, resulting in lower charge transport efficiency.
3,6-diphenylcarbazole: Similar structure but with phenyl groups at different positions, affecting its electronic properties.
9-(4-vinylbenzyl)-9H-carbazole: Contains a vinyl group but lacks the extended conjugation of the target compound.
Uniqueness
This compound is unique due to its extended conjugation, which enhances its electronic properties, making it more suitable for applications in organic electronics and optoelectronics compared to its similar counterparts.
Properties
Molecular Formula |
C38H27N |
|---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
9-phenyl-3-[(E)-2-[4-(4-phenylphenyl)phenyl]ethenyl]carbazole |
InChI |
InChI=1S/C38H27N/c1-3-9-30(10-4-1)32-22-24-33(25-23-32)31-20-17-28(18-21-31)15-16-29-19-26-38-36(27-29)35-13-7-8-14-37(35)39(38)34-11-5-2-6-12-34/h1-27H/b16-15+ |
InChI Key |
WPHJXQSIZLURFS-FOCLMDBBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)/C=C/C4=CC5=C(C=C4)N(C6=CC=CC=C65)C7=CC=CC=C7 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C=CC4=CC5=C(C=C4)N(C6=CC=CC=C65)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


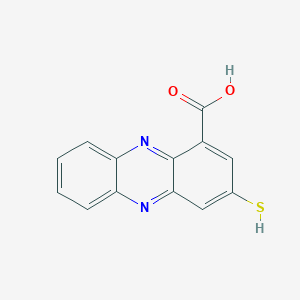
![2,3,9,10,16,17,23,24-Octakis[(octyloxy)phthalocyaninato]copper](/img/structure/B13105492.png)
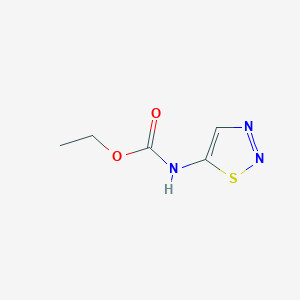
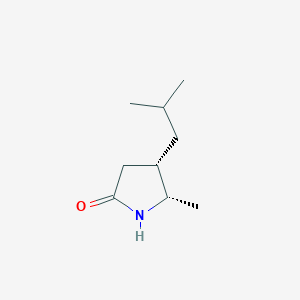
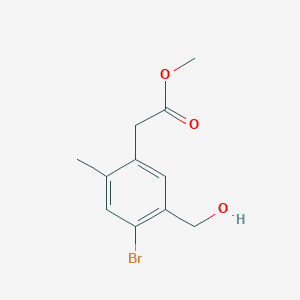
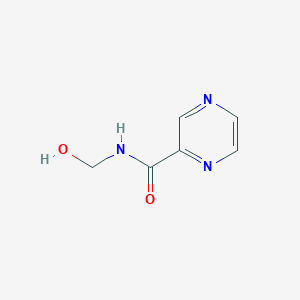

![4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B13105526.png)
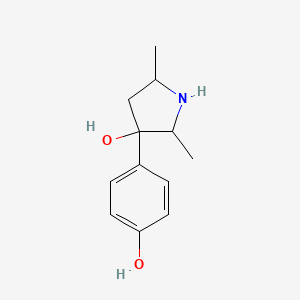
![7-iodo-2-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13105533.png)
